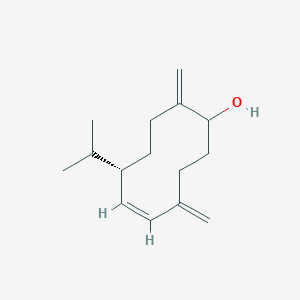

(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound belongs to a class of organic compounds characterized by complex molecular structures that include isopropyl and dimethylenecyclodec groups. This type of compound is often studied for its unique chemical reactions and properties.

Synthesis Analysis

The synthesis of similar compounds typically involves complex reactions. For instance, the synthesis of related azulene derivatives from tropolone derivatives has been described, highlighting the intricate steps and conditions required for such chemical transformations (Nozoe, Takase, & Fukuda, 1971).

Molecular Structure Analysis

The molecular structure of compounds in this class is often determined using X-ray crystallography. For example, the crystal and molecular structure of iron and molybdenum carbonyls of related compounds provide insights into the arrangement of atoms and bonds in these complex molecules (Pinkerton, Carrupt, Vogel, Boschi, Thuy, & Roulet, 1978).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to a variety of products depending on the reactants and conditions used. For instance, thermal reactions of guaiazulene and its derivatives with dimethyl acetylenedicarboxylate have been explored, demonstrating the complex reaction pathways and products that can result from such processes (Uebelhart & Hansen, 1992).

Wissenschaftliche Forschungsanwendungen

Optical Activity and Chirality : Research has shown that compounds like dimethyl 7-isopropyl-5, 10-dimethylheptalene-1, 2-dicarboxylate can be resolved into enantiomeres using optically active primary or secondary amines. This is significant for understanding the chirality of heptalene π-skeletons with C2 or pseudo-C2 symmetry (Bernhard et al., 1985).

Thermal Reactions : The thermal reaction of compounds like 7-isopropyl-1,3,4-trimethylazulene with dimethyl acetylenedicarboxylate (ADM) has been studied. This process leads to the formation of various heptalene- and azulene-1,2-dicarboxylates, enhancing our understanding of thermal rearrangement and Diels-Alder reactions (Uebelhart & Hansen, 1992).

Synthesis Techniques : Synthesis of similar compounds, like 7-Isopropyl-2,4-dimethylazulene (Se-guaiazulene), from different precursors has been documented. These studies contribute to the development of efficient synthesis methods for such complex molecules (Nozoe, Takase, & Fukuda, 1971).

Stereoselective Synthesis : The stereoselective synthesis of related compounds like 2,3,7-trimethylcyclooctanone demonstrates the importance of chiral catalysts in producing specific isomers of complex organic molecules (Naito et al., 2008).

Chiral Discrimination in Mass Spectrometry : Studies on the chiral discrimination of compounds like isopropyl threo- and erythro-3cyclohexylglycerates in gas phase mass spectrometry underscore the role of chiral additives in analytical chemistry (Winkler et al., 1994).

Helical Chirality : The synthesis of helical pyrrolo[1,2-a][1,10]phenanthrolines from reactions involving compounds like diisopropyl ester of acetilylenedicarboxylic acid highlights the formation of helical chiral structures (Dumitrascu et al., 2003).

Polymerization Properties : The study of polymerization properties of compounds like isopropylidene(η5-3-neomenthylcyclopentadienyl)(η5-fluorenyl)zirconium dichloride offers insights into catalysis and polymer production (Halterman et al., 2001).

Eigenschaften

IUPAC Name |

(5Z,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5-/t14-,15?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSWBZXPRYZGRO-GNOUIQMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]/1CCC(=C)C(CCC(=C)/C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7S)-7-isopropyl-4,10-dimethylenecyclodec-5-enol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide;hydrochloride](/img/structure/B1159640.png)